7-{2-[4-(3-CHLOROPHENYL)PIPERAZINO]-2-OXOETHYL}-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Overview
Description
The compound 7-{2-[4-(3-CHLOROPHENYL)PIPERAZINO]-2-OXOETHYL}-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic molecule that features a piperazine ring substituted with a chlorophenyl group, linked to a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{2-[4-(3-CHLOROPHENYL)PIPERAZINO]-2-OXOETHYL}-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Attachment of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the piperazine ring with a chlorophenyl group, often using electrophilic aromatic substitution reactions.
Linking to the Purine Derivative: The final step involves the formation of a bond between the piperazine derivative and the purine ring, typically through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-{2-[4-(3-CHLOROPHENYL)PIPERAZINO]-2-OXOETHYL}-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and tetrahydrofuran.
Major Products Formed
Oxidation Products: Corresponding oxides and carboxylic acids.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted piperazine derivatives.
Scientific Research Applications
7-{2-[4-(3-CHLOROPHENYL)PIPERAZINO]-2-OXOETHYL}-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE: has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-{2-[4-(3-CHLOROPHENYL)PIPERAZINO]-2-OXOETHYL}-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(3-Chlorophenyl)piperazino]-5-pyrimidinecarbonitrile
- 2-CHLORO-3-(4-PHENYLPIPERAZINO)NAPHTHOQUINONE
Uniqueness
7-{2-[4-(3-CHLOROPHENYL)PIPERAZINO]-2-OXOETHYL}-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE: is unique due to its specific combination of a piperazine ring with a purine derivative, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
7-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-dimethylpurine-2,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O3/c1-22-17-16(18(28)23(2)19(22)29)26(12-21-17)11-15(27)25-8-6-24(7-9-25)14-5-3-4-13(20)10-14/h3-5,10,12H,6-9,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFFNQLXMNOKFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.